1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)-
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Overview
Description
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- is a heterocyclic compound that features both imidazole and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired imidazo[4,5-c]pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
1H-Imidazo(4,5-c)pyridine: A simpler analog without the chlorophenyl substitution.
4-Chloro-1H-imidazo[4,5-b]pyridine: Another chlorinated derivative with a different substitution pattern.
2-Phenylimidazo[4,5-c]pyridine: A compound with a phenyl group instead of a chlorophenyl group.
Uniqueness: 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- is unique due to the presence of both chlorine atoms and the specific arrangement of the imidazole and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications .
Properties
CAS No. |
75007-99-7 |
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Molecular Formula |
C12H7Cl2N3 |
Molecular Weight |
264.11 g/mol |
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-3-1-7(2-4-8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |
InChI Key |
JBPIQJRKYBMLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=CN=C3Cl)Cl |
Origin of Product |
United States |
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